1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one
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Overview
Description
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzene and pyridazine derivatives.
Reaction Conditions: The reaction may involve halogenation, nucleophilic substitution, and cyclization steps under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include bromine, chloromethylating agents, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction may produce pyridazinone alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3-methylpyridazin-4-one
- 1-(3-Chlorophenyl)-3-(chloromethyl)pyridazin-4-one
- 1-(3-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
Uniqueness
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8BrClN2O |
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Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(chloromethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-2-1-3-9(6-8)15-5-4-11(16)10(7-13)14-15/h1-6H,7H2 |
InChI Key |
WZNJJJNJQSCFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)CCl |
Origin of Product |
United States |
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